Tyr-D-Ala-Phe-Hyp-Tyr-NH2
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Overview
Description
Tyr-D-Ala-Phe-Hyp-Tyr-NH2, also known as (D-Ala2, Hyp4, Tyr5)-beta-casomorphin (1-5) amide acetate salt, is a synthetic peptide with a molecular formula of C35H42N6O8 and a molecular weight of 674.74 g/mol . This compound is a derivative of beta-casomorphin, a peptide derived from the digestion of the milk protein casein. It is known for its potential biological activities, particularly in the field of opioid receptor research.
Preparation Methods
The synthesis of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The peptide is cleaved from the resin support and purified.
The reaction conditions for SPPS include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Opioid Receptor Research: This compound is used to study the binding and activity of opioid receptors, which are involved in pain regulation and other physiological processes.
Drug Development: It serves as a model compound for developing new analgesics and other therapeutic agents targeting opioid receptors.
Biological Studies: Researchers use this peptide to investigate the structure-activity relationships of opioid peptides and their interactions with receptors
Mechanism of Action
The mechanism of action of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves its interaction with opioid receptors, particularly the mu and delta opioid receptors. Upon binding to these receptors, the compound mimics the effects of endogenous opioid peptides, leading to analgesic and other physiological effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .
Comparison with Similar Compounds
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is similar to other opioid peptides such as dermorphin and deltorphin. it is unique due to the presence of D-alanine and hydroxyproline residues, which enhance its stability and receptor selectivity. Similar compounds include:
Dermorphin: A heptapeptide with high mu-opioid receptor selectivity.
Deltorphin: A peptide with high delta-opioid receptor selectivity.
Taphalgin: A synthetic derivative of dermorphin with potent analgesic effects
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKSNWVWFUBPQ-YXBPYMDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.